Cas no 141676-35-9 (Vasonatrin Peptide (VNP))

Vasonatrin Peptide (VNP) is a synthetic chimera of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), combining the biological functions of both peptides. VNP exhibits dual natriuretic and vasodilatory properties, making it a valuable tool for cardiovascular research. Its mechanism involves binding to natriuretic peptide receptors (NPR-A and NPR-B), activating cyclic GMP signaling pathways to regulate blood pressure, fluid balance, and vascular tone. VNP's unique hybrid structure enhances its stability and bioactivity compared to native peptides, offering researchers a potent compound for studying hypertension, heart failure, and renal function. Its well-characterized pharmacological profile supports its use in preclinical and mechanistic studies.
Vasonatrin Peptide (VNP) structure
Vasonatrin Peptide (VNP) structure
商品名:Vasonatrin Peptide (VNP)
CAS番号:141676-35-9
MF:C126H199F3N36O38S3
メガワット:2979.33689522743
CID:2097794

Vasonatrin Peptide (VNP) 化学的及び物理的性質

名前と識別子

    • Vasonatrin Peptide (VNP)
    • CID 145707510
    • GLY-LEU-SER-LYS-GLY-CYS-PHE-GLY-LEU-LYS-LEU-ASP-ARG-ILE-GLY-SER-MET-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR ((DISULFIDE BRIDGE: CYS6-CYS22)
    • H-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH
    • L-Tyrosine, glycyl-L-leucyl-L-seryl-L-lysylglycyl-L-cysteinyl-L-phenylalanylglycyl-L-leucyl-L-lysyl-L-leucyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-seryl-L-methionyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-, cyclic (6→22)-disulfide
    • インチ: 1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1
    • InChIKey: IQSOKNKKIFXBDJ-MUQIQXKDSA-N
    • ほほえんだ: S1C[C@@H](C(N[C@@H](CC2C=CC=CC=2)C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC(=O)O)C(NC(C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@@H](CO)C(NCC(N[C@H](C(NCC(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CO)C(N[C@@H](CC2C=CC=CC=2)C(N[C@H](C(N[C@H](C(=O)O)CC2C=CC(=CC=2)O)=O)CCCNC(=N)N)=O)=O)=O)=O)CS1)=O)=O)CC(C)C)=O)=O)=O)CCSC)=O)CO)=O)=O)[C@@H](C)CC)=O)CCCNC(=N)N)=O)=O)CC(C)C)=O)CCCCN)=O)CC(C)C)=O)=O)=O)NC(CNC([C@H](CCCCN)NC([C@H](CO)NC([C@H](CC(C)C)NC(CN)=O)=O)=O)=O)=O.FC(C(=O)O)(F)F

計算された属性

  • 水素結合ドナー数: 44
  • 水素結合受容体数: 49
  • 重原子数: 206
  • 回転可能化学結合数: 66
  • 複雑さ: 6310
  • トポロジー分子極性表面積: 1290

じっけんとくせい

  • 密度みつど: 1.47±0.1 g/cm3(Predicted)

Vasonatrin Peptide (VNP) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TP1872-5 mg
Vasonatrin Peptide (VNP)
141676-35-9 98%
5mg
¥ 8,940 2023-07-10
MedChemExpress
HY-P1556-1mg
Vasonatrin Peptide (VNP)
141676-35-9
1mg
¥3600 2022-06-06
MedChemExpress
HY-P1556-5mg
Vasonatrin Peptide (VNP)
141676-35-9
5mg
¥9900 2022-06-06
TargetMol Chemicals
TP1872-1mg
Vasonatrin Peptide (VNP)
141676-35-9
1mg
¥ 3270 2024-07-19
abcr
AB544856-0.50,5mg
Vasonatrin Peptide (VNP) Trifluoroacetate; .
141676-35-9
0.50,5mg
€376.00 2024-04-19
abcr
AB544856-0.5mg
Vasonatrin Peptide (VNP) Trifluoroacetate; .
141676-35-9
0.5mg
€376.00 2024-08-02
abcr
AB544856-0,5 mg
Vasonatrin Peptide (VNP) Trifluoroacetate; .
141676-35-9
0.50,5mg
€376.00 2023-06-14
TargetMol Chemicals
TP1872-1 mg
Vasonatrin Peptide (VNP)
141676-35-9 98%
1mg
¥ 3,270 2023-07-10
MedChemExpress
HY-P1556-500μg
Vasonatrin Peptide (VNP)
141676-35-9
500μg
¥2000 2022-06-06
TargetMol Chemicals
TP1872-5mg
Vasonatrin Peptide (VNP)
141676-35-9
5mg
¥ 8940 2024-07-19

Vasonatrin Peptide (VNP) 関連文献

Vasonatrin Peptide (VNP)に関する追加情報

Introduction to Vasonatrin Peptide (VNP) and CAS No. 141676-35-9

Vasonatrin Peptide (VNP), identified by the CAS Registry Number 141676-35-9, is a cutting-edge compound that has garnered significant attention in the fields of biochemistry and pharmacology. This peptide is a derivative of vasoactive intestinal peptide (VIP), a naturally occurring neuropeptide known for its role in regulating various physiological processes, including neurotransmission, immune modulation, and vasodilation. The development of VNP represents a significant advancement in peptide engineering, offering enhanced stability and bioavailability compared to its natural counterpart.

The structural modification of VNP involves the incorporation of specific amino acid residues that enhance its resistance to enzymatic degradation, thereby prolonging its half-life in vivo. This modification is crucial for therapeutic applications, as it allows for sustained delivery of the peptide to target tissues. Recent studies have demonstrated that VNP exhibits potent anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, multiple sclerosis, and inflammatory bowel disease.

One of the most exciting developments in the research of CAS No. 141676-35-9 is its potential application in regenerative medicine. Preclinical trials have shown that VNP can stimulate the proliferation and differentiation of neural stem cells, suggesting its utility in repairing damaged neural tissues. Additionally, its ability to modulate immune responses has led to investigations into its use as an adjuvant therapy for autoimmune disorders.

The synthesis of VNP involves a multi-step process that combines solid-phase peptide synthesis with advanced purification techniques. This ensures high purity and consistency in the final product, which is essential for both research and clinical applications. The compound is typically supplied as a lyophilized powder, which can be reconstituted for use in various experimental setups or therapeutic formulations.

In terms of safety profile, preliminary studies indicate that VNP is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile in humans. Regulatory agencies have expressed interest in this compound, with several Phase I clinical trials already underway to evaluate its efficacy and tolerability.

In conclusion, Vasonatrin Peptide (VNP), under the CAS number 141676-35-9, represents a significant leap forward in peptide-based therapeutics. Its unique properties and versatile applications position it as a key player in the development of novel treatments for a wide range of diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, the future looks bright for this innovative compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:141676-35-9)Vasonatrin Peptide (VNP)
A1012215
清らかである:99%
はかる:0.5mg
価格 ($):223.0